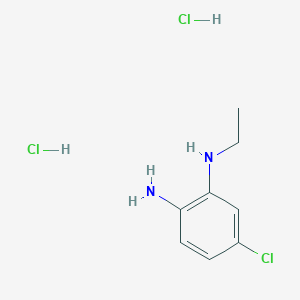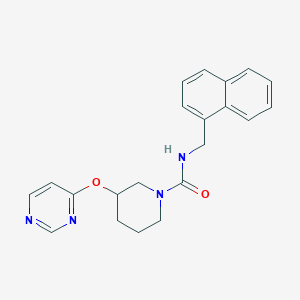
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Properties
- A study conducted by Bhoi et al. (2015) on the synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents provides insights into the chemical strategies employed to develop compounds with enhanced antibacterial activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity [Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H. (2015)].
Anticancer Activities
- Nguyen et al. (2022) synthesized new derivatives bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, demonstrating the compound's potential for anticancer activity. The study's findings contribute to the understanding of how structural modifications can impact the biological activities of these compounds [Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T. (2022)].
Anti-inflammatory and Analgesic Evaluation
- Rajasekaran et al. (2011) investigated the anti-inflammatory and analgesic evaluation of thioxoquinazolinone derivatives, highlighting the therapeutic potential of these compounds. The synthesized derivatives showed significant activity, suggesting their usefulness in developing new treatments for inflammation and pain [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2011)].
Antimicrobial and Anticonvulsant Activities
- Another study by Rajasekaran et al. (2013) focused on the synthesis of novel derivatives for antimicrobial and anticonvulsant activities. This research underscores the versatility of thioxoquinazolinone-based compounds in addressing a wide range of biological targets, offering insights into their potential application in treating microbial infections and seizure disorders [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2013)].
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 4-chlorobenzylamine with 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with a suitable acid such as hydrochloric acid to obtain the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid", "Dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide (1.0 equiv) in dichloromethane or DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture under reflux conditions for 12-24 hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting intermediate in a suitable acid such as hydrochloric acid.", "Step 7: Extract the product with a suitable solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product." ] } | |
CAS RN |
689266-94-2 |
Product Name |
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide |
Molecular Formula |
C20H16ClN5OS2 |
Molecular Weight |
441.95 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
ICULCQQZFHRFJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

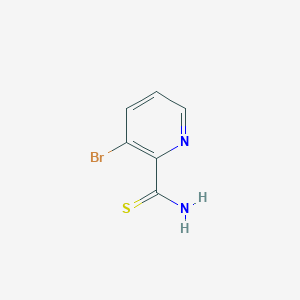

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
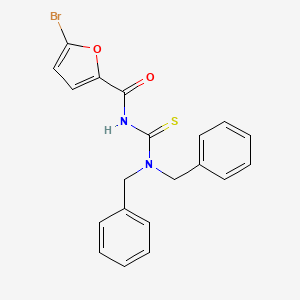
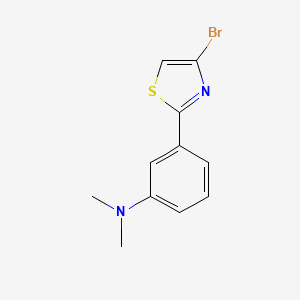
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)
